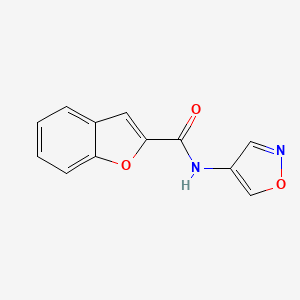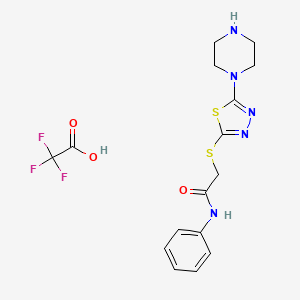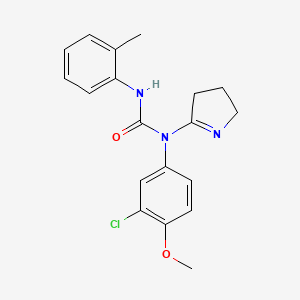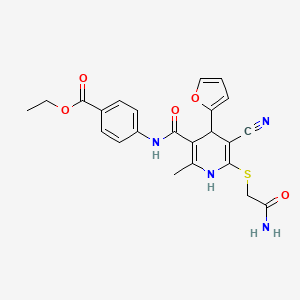![molecular formula C8H16N4 B2697759 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine CAS No. 1344092-78-9](/img/structure/B2697759.png)
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered ring structures containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine typically involves the use of “click” chemistry, a term used to describe a set of highly efficient chemical reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an alkyne and an azide to form the triazole ring under mild conditions. The reaction is usually carried out in an aqueous medium, making it environmentally friendly .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar click chemistry techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazole compounds.
Applications De Recherche Scientifique
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mécanisme D'action
The mechanism of action of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma patients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rasagiline: A monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase-B inhibitor with neuroprotective effects.
Pargyline: A monoamine oxidase inhibitor used for treating hypertension and certain types of depression.
Uniqueness
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine is unique due to its specific triazole structure and the presence of the isopropyl group
Propriétés
IUPAC Name |
2-(1-propan-2-yltriazol-4-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-6(2)12-5-7(10-11-12)8(3,4)9/h5-6H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPXPUVQGHCUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2697676.png)
![3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2697677.png)
![2-({1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2697678.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2697680.png)

![2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2697684.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2697687.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-hydroxypyridin-2-yl)propanamide](/img/structure/B2697690.png)

![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)

